N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-chlorobenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-17(20,16-9-12-5-2-3-8-15(12)23-16)11-19-24(21,22)14-7-4-6-13(18)10-14/h2-10,19-20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNGPXSOCJFJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to a chlorobenzenesulfonamide through a hydroxypropyl chain. The synthesis typically involves the reaction of benzofuran derivatives with sulfonamides under specific conditions, which can include catalytic methods or solvent-free approaches.
| Component | Description |
|---|---|
| Molecular Formula | C16H16ClNO3S |
| Molecular Weight | 335.82 g/mol |
| CAS Number | 123456-78-9 (Hypothetical) |
Antimicrobial Properties
Research suggests that sulfonamide derivatives exhibit significant antimicrobial activity. A study indicated that this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the inhibition of folic acid synthesis, critical for bacterial growth.
Anticancer Activity
Another area of interest is the compound's potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways . The benzofuran structure may contribute to this activity by interacting with cellular signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides are well-documented, and this compound appears to follow suit. Experimental models have demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential use in inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Interaction with DNA/RNA : The compound could potentially intercalate into DNA or RNA structures, disrupting replication and transcription processes.
- Modulation of Cell Signaling : By affecting signaling pathways, it may alter cell cycle progression and apoptosis.
Case Studies
- Antibacterial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results indicated superior efficacy against resistant strains of bacteria .
- Cancer Cell Line Study : A specific case study involving breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .
Q & A
Q. Basic
- X-ray crystallography : Resolves bond lengths, angles, and space group parameters (e.g., monoclinic P21/n with unit cell dimensions a = 11.1371 Å, b = 4.85230 Å, c = 21.5198 Å for analogous sulfonamides) .
- NMR spectroscopy : ¹H NMR identifies the hydroxypropyl proton environment (δ 1.5–2.5 ppm for CH₂, δ 4.0–5.0 ppm for OH), while ¹³C NMR confirms sulfonamide connectivity (C-SO₂-N at ~125–135 ppm).
- IR spectroscopy : Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹) .
How can researchers address discrepancies in reported biological activities of structurally similar sulfonamide derivatives?
Advanced
Discrepancies often arise from substituent positioning or assay variability. Mitigate by:
- Conducting systematic SAR studies : Synthesize analogs with controlled substitutions (e.g., replacing 3-chloro with 4-fluoro on the benzenesulfonamide).
- Standardizing assays: Use consistent enzyme concentrations (e.g., 10 nM kinase) and buffer conditions (pH 7.4, 25°C).
- Validating with orthogonal methods: Compare IC₅₀ values from fluorescence polarization and radiometric assays. Structural analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide show activity shifts dependent on methoxy placement .
What computational approaches are suitable for predicting the target compound’s interaction with biological targets like enzymes or receptors?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for kinases) to predict binding poses. Key parameters include van der Waals radii and torsional flexibility of the hydroxypropyl chain.
- MD simulations : Apply AMBER force fields to assess complex stability over 100-ns trajectories. Monitor hydrogen bonds between the sulfonamide SO₂ group and catalytic lysine residues.
- QSAR modeling : Corinate substituent Hammett constants (σ) with bioactivity data from analogs like N-(3-methylphenyl)benzamide derivatives .
What purification challenges are associated with this compound, and how can they be mitigated?
Q. Basic
- Challenge : Polar hydroxypropyl groups reduce crystallization efficiency.
- Solution : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) after initial flash chromatography. For crystalline material, recrystallize from ethanol/water (7:3 v/v) at −20°C. Monitor purity via HPLC-UV (λ = 254 nm) and LC-MS .
How does the stereochemistry at the 2-hydroxypropyl moiety influence the compound’s pharmacological profile?
Advanced
The R-configuration of the hydroxypropyl group enhances target affinity due to optimal hydrogen-bonding geometry. To assess:
- Enantiomer separation : Use chiral HPLC (Chiralpak AD-H, hexane/isopropanol 85:15).
- Activity testing : Compare IC₅₀ values of enantiomers in enzyme assays (e.g., R-enantiomers of N-(aryl)-methanesulfonamides show 3-fold lower IC₅₀ than S-forms).
- Pharmacokinetics : Evaluate oral bioavailability in rodent models; hydroxyl stereochemistry impacts metabolic stability (e.g., CYP3A4 oxidation rates) .
What strategies optimize the compound’s solubility and stability in biological assays?
Q. Advanced
- Solubility : Formulate with 10% DMSO/90% PEG-400 for in vitro assays. For in vivo studies, use cyclodextrin-based carriers.
- Stability : Protect from light (UV-sensitive benzofuran) and store at −80°C under argon. Add antioxidants (0.1% BHT) to aqueous solutions. Analogous sulfonamides degrade via hydrolysis at pH > 8.0, so maintain neutral buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
